molecular formula C12H9N5 B12129306 2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazine

2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12129306
M. Wt: 223.23 g/mol
InChI Key: YTWJCQLAVXEMMS-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that combines a pyrazine ring with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with 5-phenyl-1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The biological activity of 2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazine is primarily due to its interaction with various molecular targets. For instance, it can inhibit enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, the compound can induce apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.

    Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine also show antimicrobial properties.

Uniqueness: 2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazine is unique due to the combination of the triazole and pyrazine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrazine

InChI

InChI=1S/C12H9N5/c1-2-4-9(5-3-1)11-15-12(17-16-11)10-8-13-6-7-14-10/h1-8H,(H,15,16,17)

InChI Key

YTWJCQLAVXEMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3

Origin of Product

United States

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